An In-depth Technical Guide to 1,1-Cyclopropanedicarboxamide (CAS 5813-85-4)
An In-depth Technical Guide to 1,1-Cyclopropanedicarboxamide (CAS 5813-85-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclopropanedicarboxamide is a unique chemical entity characterized by a strained three-membered cyclopropane ring geminally substituted with two carboxamide functional groups. This structural arrangement imparts a high degree of rigidity and specific electronic properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclopropane motif is increasingly utilized as a bioisostere for other chemical groups to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 1,1-cyclopropanedicarboxamide, serving as a valuable resource for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | PubChem[2] |
| Molecular Weight | 128.13 g/mol | PubChem[2] |
| CAS Number | 5813-85-4 | PubChem[2] |
| XLogP3-AA | -1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 128.058577502 Da | PubChem[2] |
| Topological Polar Surface Area | 86.2 Ų | PubChem[2] |
| 1,1-Cyclopropanedicarboxylic Acid Melting Point | 134-138 °C | Shree Ganesh Remedies Limited[3] |
Synthesis and Methodology
A definitive, step-by-step experimental protocol for the synthesis of 1,1-cyclopropanedicarboxamide is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles and published syntheses of related compounds, a logical synthetic pathway can be proposed. The most viable approach involves the conversion of 1,1-cyclopropanedicarboxylic acid to the corresponding diacyl chloride, followed by amidation.
Part 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid
The precursor, 1,1-cyclopropanedicarboxylic acid, can be synthesized from diethyl malonate and 1,2-dibromoethane using a phase-transfer catalyst.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a solution of sodium hydroxide in water.
-
Catalyst Addition: To the vigorously stirred solution, add a phase-transfer catalyst such as triethylbenzylammonium chloride.
-
Reagent Addition: Add a mixture of diethyl malonate and 1,2-dibromoethane to the suspension.
-
Reaction: Stir the mixture vigorously for several hours. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Workup: After the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield 1,1-cyclopropanedicarboxylic acid.[4]
Part 2: Synthesis of 1,1-Cyclopropanedicarboxamide (Proposed)
This proposed synthesis involves the conversion of the diacid to the diacyl chloride, followed by reaction with ammonia. This is analogous to the synthesis of cyclopropanecarboxamide from cyclopropanecarbonyl chloride.[5]
Proposed Experimental Protocol:
-
Acid Chloride Formation: Treat 1,1-cyclopropanedicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 1,1-cyclopropanedicarbonyl dichloride. This reaction is typically performed in an inert solvent under anhydrous conditions.
-
Amidation: The resulting diacyl chloride is then reacted with an excess of ammonia. This can be achieved by bubbling ammonia gas through a solution of the diacyl chloride in an inert solvent (e.g., dichloromethane) or by adding the diacyl chloride solution to a cooled, concentrated aqueous solution of ammonia.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude 1,1-cyclopropanedicarboxamide is isolated. Purification can be achieved by recrystallization from a suitable solvent system to yield the pure product.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1,1-cyclopropanedicarboxamide are not available, predictions based on the known spectroscopic behavior of cyclopropane and amide functional groups can be made.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple. Due to the symmetry of the molecule, the four protons on the cyclopropane ring are chemically equivalent and should give rise to a single signal, likely a singlet, in the upfield region of the spectrum, characteristic of cyclopropyl protons. The protons of the two amide groups (-NH₂) would also be equivalent and are expected to appear as a broad singlet in the downfield region.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is also anticipated to be straightforward. Three distinct signals are expected: one for the two equivalent methylene (-CH₂) carbons of the cyclopropane ring, one for the quaternary carbon of the cyclopropane ring, and one for the two equivalent carbonyl (-C=O) carbons of the amide groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
N-H stretching: A broad band or a pair of bands in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.
-
C=O stretching (Amide I band): A strong absorption in the region of 1630-1690 cm⁻¹ due to the carbonyl stretch.
-
N-H bending (Amide II band): An absorption in the region of 1550-1640 cm⁻¹.
-
C-H stretching: Absorptions for the cyclopropyl C-H bonds, typically appearing at higher wavenumbers than alkane C-H stretches.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 1,1-cyclopropanedicarboxamide (128.13 g/mol ). Common fragmentation patterns for amides would likely be observed, including the loss of the amide group(s).
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropane ring is a valuable structural motif in drug design due to its unique conformational and electronic properties. Its rigid nature can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and potency.[1] Furthermore, the cyclopropane group can enhance metabolic stability by blocking sites susceptible to metabolism.[1]
While specific biological activities for 1,1-cyclopropanedicarboxamide have not been reported, its structural features suggest potential as a scaffold in medicinal chemistry. The two amide groups provide points for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. The diamide functionality could also participate in hydrogen bonding interactions with protein targets. Given the wide range of biological activities reported for other cyclopropane-containing molecules, including anticancer, antidepressant, and antimicrobial effects, 1,1-cyclopropanedicarboxamide represents an interesting starting point for the development of new therapeutic agents.[1][6]
Conclusion
1,1-Cyclopropanedicarboxamide is a structurally intriguing molecule with potential for application in drug discovery and materials science. While a complete experimental characterization is not yet publicly available, this guide provides a comprehensive overview of its computed properties, a logical synthetic strategy, and predicted spectroscopic characteristics. The unique combination of a rigid cyclopropane core with two functionalizable amide groups makes it a promising building block for the synthesis of novel compounds with potentially valuable biological activities. Further research to fully characterize this compound and explore its reactivity and biological profile is warranted.
References
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1-Cyclopropanedicarboxamide | C5H8N2O2 | CID 299201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropane-1,1-dicarboxylic acid-598-10-7 [ganeshremedies.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
